2-Chlorobenzothiazole-6-carbonitrile
CAS No.: 80945-83-1
Cat. No.: VC3752612
Molecular Formula: C8H3ClN2S
Molecular Weight: 194.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80945-83-1 |
---|---|
Molecular Formula | C8H3ClN2S |
Molecular Weight | 194.64 g/mol |
IUPAC Name | 2-chloro-1,3-benzothiazole-6-carbonitrile |
Standard InChI | InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H |
Standard InChI Key | DHBTVASVKVLZBJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C#N)SC(=N2)Cl |
Canonical SMILES | C1=CC2=C(C=C1C#N)SC(=N2)Cl |
Introduction
Chemical Properties and Structure
Basic Information
2-Chlorobenzothiazole-6-carbonitrile is identified by the CAS Registry Number 80945-83-1 and is recognized by various synonyms in chemical databases. The compound has a defined molecular structure with specific identifiers that facilitate its recognition in scientific literature and chemical repositories.
Table 1: Identification Parameters of 2-Chlorobenzothiazole-6-carbonitrile
Structural Representation
The molecular structure of 2-Chlorobenzothiazole-6-carbonitrile consists of a benzothiazole core with specific functional groups. The benzothiazole scaffold contains a benzene ring fused to a thiazole ring, creating a bicyclic heterocyclic system. The chlorine atom is positioned at the 2-carbon of the thiazole ring, while the nitrile group is attached to the 6-position of the benzene portion.
Various notation systems are used to represent this structure:
Physical Properties
2-Chlorobenzothiazole-6-carbonitrile possesses distinctive physical and chemical properties that influence its behavior in chemical reactions, handling requirements, and storage conditions.
Table 2: Physical and Chemical Properties of 2-Chlorobenzothiazole-6-carbonitrile
The compound is associated with the GHS07 hazard pictogram, indicating its potential for acute toxicity and irritation properties .
Analytical Characterization
Mass Spectrometry Data
The analytical characterization of 2-Chlorobenzothiazole-6-carbonitrile includes various spectroscopic techniques, particularly mass spectrometry. Collision cross-section (CCS) data provides valuable information for mass spectrometric analysis and compound identification.
Table 4: Predicted Collision Cross Section Data for Mass Spectrometry Analysis
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 194.97783 | 132.6 |
[M+Na]⁺ | 216.95977 | 147.3 |
[M+NH₄]⁺ | 212.00437 | 139.7 |
[M+K]⁺ | 232.93371 | 136.4 |
[M-H]⁻ | 192.96327 | 128.4 |
[M+Na-2H]⁻ | 214.94522 | 137.7 |
[M]⁺ | 193.97000 | 133.5 |
[M]⁻ | 193.97110 | 133.5 |
These collision cross-section values provide a fingerprint for the identification of 2-Chlorobenzothiazole-6-carbonitrile in complex mixtures and can be utilized for structural confirmation in analytical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume